Cas no 881-86-7 (2,5-dimethyl pyridine-2,5-dicarboxylate)

2,5-dimethyl pyridine-2,5-dicarboxylate structure
881-86-7 structure
2,5-dimethyl pyridine-2,5-dicarboxylate
881-86-7
C9H9NO4
195.172062635422
MFCD00034767
40187
24878448

2,5-dimethyl pyridine-2,5-dicarboxylate Properties

Names and Identifiers

    • Dimethyl pyridine-2,5-dicarboxylate
    • Dimethyl isocinchomeronate~Pyridine-2,5-dicarboxylic acid dimethyl ester
    • Dimethyl 2,5-Pyridinedicarboxylate
    • 2,5-Pyridinedicarboxylic acid, 2,5-dimethyl ester
    • 5-dimethyl pyridine 2,5-dicarboxylate
    • 2,5-Pyridinedicarboxylic acid, dimethyl ester
    • Dimethyl isocinchomeronate
    • pyridine-2,5-dicarboxylic acid dimethyl ester
    • TUGSJNQAIMFEDY-UHFFFAOYSA-N
    • 2,5-dimethyl pyridine-2,5-dicarboxylate
    • Dimethyl 2,5-pyridine dicarboxylate
    • Maybridge1_006391
    • MLS000084758
    • HMS559K11
    • AMPD00244
    • methyl 6-methoxycarbonylnicotinate
    • Pyridine-2,5-Dimethylcarboxylate
    • HMS23
    • 2,5-Dimethyl 2,5-pyridinedicarboxylate (ACI)
    • 2,5-Pyridinedicarboxylic acid, dimethyl ester (6CI, 7CI, 8CI, 9CI)
    • 2,5-Bis(methoxycarbonyl)pyridine
    • 2,5-Dicarbomethoxypyridine
    • Isocinchomeronic acid dimethyl ester
    • NSC 35758
    • 2, 5 - dimethyl pyridine dicarboxylic acid
    • 2,5-Pyridinedicarboxylic Acid 2,5-Dimethyl Ester; 2,5-Bis(methoxycarbonyl)pyridine; Dimethyl Isocinchomeronate; NSC 35758
    • NSC-35758
    • EN300-49250
    • EU-0067400
    • SY060876
    • doi:10.14272/TUGSJNQAIMFEDY-UHFFFAOYSA-N
    • CCG-15342
    • HMS2357M07
    • AS-5344
    • AJ-333/25006330
    • 881-86-7
    • DTXSID50284116
    • SCHEMBL69747
    • CHEMBL1412582
    • DIMethylpyRIDINE-2,5-DICARBOXYLATE
    • SMR000019104
    • MFCD00034767
    • AKOS001574156
    • SR-01000394213
    • Methyl 6-methoxycarbonyl nicotinate
    • PB43689
    • RF 02989
    • 10.14272/TUGSJNQAIMFEDY-UHFFFAOYSA-N
    • SR-01000394213-1
    • CS-W004879
    • BCP21813
    • NSC35758
    • BP-13011
    • Dimethyl 2,5-pyridine dicarboxylate, 97%
    • DB-013614
    • +Expand
    • MFCD00034767
    • TUGSJNQAIMFEDY-UHFFFAOYSA-N
    • 1S/C9H9NO4/c1-13-8(11)6-3-4-7(10-5-6)9(12)14-2/h3-5H,1-2H3
    • O=C(C1C=CC(C(OC)=O)=CN=1)OC
    • 172251

Computed Properties

  • 195.05300
  • 0
  • 5
  • 4
  • 195.053
  • 14
  • 229
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 0.9
  • nothing
  • 0
  • 65.5

Experimental Properties

  • 0.65480
  • 65.49000
  • 1.516
  • Soluble in Dichloromethane and Ethyl Acetate. Insoluble in water.
  • 302.9°C at 760 mmHg
  • 213-217 °C (lit.)
  • 137°C
  • Not determined
  • Not determined
  • 1.231

2,5-dimethyl pyridine-2,5-dicarboxylate Security Information

  • GHS07 GHS07
  • 3
  • S26-S36
  • R36/37/38
  • Xi Xi
  • NONH for all modes of transport
  • H315-H319-H335
  • P261-P305+P351+P338
  • Inert atmosphere,Room Temperature(BD7821)
  • 36/37/38
  • Warning

2,5-dimethyl pyridine-2,5-dicarboxylate Customs Data

  • 2933399090
  • China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2,5-dimethyl pyridine-2,5-dicarboxylate Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003Q37-1g
Dimethyl pyridine-2,5-dicarboxylate
881-86-7 98%
1g
$4.00 2024-04-20
A2B Chem LLC
AB72979-1g
Dimethyl pyridine-2,5-dicarboxylate
881-86-7 98%
1g
$4.00 2024-04-19
Aaron
AR003QBJ-1g
Dimethyl pyridine-2,5-dicarboxylate
881-86-7 98%
1g
$4.00
abcr
AB116267-1 g
Dimethyl 2,5-pyridinedicarboxylate, 98%; .
881-86-7 98%
1 g
€71.50 2023-07-20
Alichem
A025020565-250mg
Dimethyl pyridine-2,5-dicarboxylate
881-86-7 98%
250mg
$666.40 2023-08-31
Ambeed
A316473-1g
Dimethyl pyridine-2,5-dicarboxylate
881-86-7 98%
1g
$5.0
Apollo Scientific
OR27345-5g
Dimethyl pyridine-2,5-dicarboxylate
881-86-7 98%
5g
£39.00 2023-09-01
Chemenu
CM175890-500g
Dimethyl pyridine-2,5-dicarboxylate
881-86-7 98%
500g
$757 2021-08-05
Cooke Chemical
A3811412-1G
Dimethyl pyridine-2,5-dicarboxylate
881-86-7 97%
1g
RMB 23.20 2023-09-07
Crysdot LLC
CD11035549-500g
Dimethyl pyridine-2,5-dicarboxylate
881-86-7 98%
500g
$802 2024-07-19

2,5-dimethyl pyridine-2,5-dicarboxylate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 0 °C → rt; 12 h, reflux
Reference
New Water-Soluble Copper(II) Complexes with Morpholine-Thiosemicarbazone Hybrids: Insights into the Anticancer and Antibacterial Mode of Action
Ohui, Kateryna; et al, Journal of Medicinal Chemistry, 2019, 62(2), 512-530

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: (SP-4-2)-[1,1′-[1,1′-Binaphthalene]-2,2′-diylbis[1,1-diphenylphosphine-κP]]dichl… ;  8 h, 50 psi, 100 °C
Reference
Improved Carbonylation of Heterocyclic Chlorides and Electronically Challenging Aryl Bromides
Albaneze-Walker, Jennifer; et al, Organic Letters, 2004, 6(13), 2097-2100

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Cesium fluoride Solvents: Dimethylformamide
Reference
A new soluble polymer-supported sulfonyl linker - application to the synthesis of cyclic α-amino acids
Varray, Stephane; et al, European Journal of Organic Chemistry, 2002, (14), 2308-2316

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine ,  Water ;  2 h, rt; 30 min, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
1.3 Reagents: Potassium tert-butoxide Solvents: N-Methyl-2-pyrrolidone ;  3 h, 65 °C
Reference
Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations
Sun, Guo-Quan; et al, Nature (London, 2023, 615(7950), 67-72

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Diethyl ether
Reference
Heterocyclic amplifiers of phleomycin. VIII. Mono- and bis-(5'-substituted 1',3',4'-thiadiazol-2'-yl)pyridines and mono(5'-substituted 1',3',4'-thiadiazol-2'-ylmethyl)pyridines
Barlin, Gordon B., Australian Journal of Chemistry, 1985, 38(10), 1491-7

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Tetrabutylammonium iodide ,  Potassium tert-butoxide Catalysts: Copper(II) triflate Solvents: N-Methyl-2-pyrrolidone ;  1 min, rt
1.2 Reagents: Water ,  Oxygen ;  15 h, 40 °C
1.3 3 h, 65 °C
2.1 Reagents: Sodium hydroxide ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine ,  Water ;  2 h, rt; 30 min, reflux; reflux → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
2.3 Reagents: Potassium tert-butoxide Solvents: N-Methyl-2-pyrrolidone ;  3 h, 65 °C
Reference
Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations
Sun, Guo-Quan; et al, Nature (London, 2023, 615(7950), 67-72

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane
2.1 Reagents: Cesium fluoride Solvents: Dimethylformamide
Reference
A new soluble polymer-supported sulfonyl linker - application to the synthesis of cyclic α-amino acids
Varray, Stephane; et al, European Journal of Organic Chemistry, 2002, (14), 2308-2316

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
2.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane
3.1 Reagents: Cesium fluoride Solvents: Dimethylformamide
Reference
A new soluble polymer-supported sulfonyl linker - application to the synthesis of cyclic α-amino acids
Varray, Stephane; et al, European Journal of Organic Chemistry, 2002, (14), 2308-2316

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Tetrahydrofuran
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
3.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane
4.1 Reagents: Cesium fluoride Solvents: Dimethylformamide
Reference
A new soluble polymer-supported sulfonyl linker - application to the synthesis of cyclic α-amino acids
Varray, Stephane; et al, European Journal of Organic Chemistry, 2002, (14), 2308-2316

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Phosphorus pentachloride Solvents: Dichloromethane
2.1 Solvents: Tetrahydrofuran
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
4.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane
5.1 Reagents: Cesium fluoride Solvents: Dimethylformamide
Reference
A new soluble polymer-supported sulfonyl linker - application to the synthesis of cyclic α-amino acids
Varray, Stephane; et al, European Journal of Organic Chemistry, 2002, (14), 2308-2316

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium bisulfite ,  Sodium sulfite Solvents: Water
2.1 Reagents: Phosphorus pentachloride Solvents: Dichloromethane
3.1 Solvents: Tetrahydrofuran
4.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
5.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane
6.1 Reagents: Cesium fluoride Solvents: Dimethylformamide
Reference
A new soluble polymer-supported sulfonyl linker - application to the synthesis of cyclic α-amino acids
Varray, Stephane; et al, European Journal of Organic Chemistry, 2002, (14), 2308-2316

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Tetrahydrofuran
2.1 Reagents: Sodium bisulfite ,  Sodium sulfite Solvents: Water
3.1 Reagents: Phosphorus pentachloride Solvents: Dichloromethane
4.1 Solvents: Tetrahydrofuran
5.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
6.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane
7.1 Reagents: Cesium fluoride Solvents: Dimethylformamide
Reference
A new soluble polymer-supported sulfonyl linker - application to the synthesis of cyclic α-amino acids
Varray, Stephane; et al, European Journal of Organic Chemistry, 2002, (14), 2308-2316

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: tert-Butyllithium Solvents: Diethyl ether ,  Pentane
1.2 -
2.1 Reagents: Cesium carbonate Solvents: Tetrahydrofuran
3.1 Reagents: Sodium bisulfite ,  Sodium sulfite Solvents: Water
4.1 Reagents: Phosphorus pentachloride Solvents: Dichloromethane
5.1 Solvents: Tetrahydrofuran
6.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
7.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane
8.1 Reagents: Cesium fluoride Solvents: Dimethylformamide
Reference
A new soluble polymer-supported sulfonyl linker - application to the synthesis of cyclic α-amino acids
Varray, Stephane; et al, European Journal of Organic Chemistry, 2002, (14), 2308-2316

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Trioctylamine Solvents: Dichloromethane
2.1 Reagents: Cesium carbonate Solvents: Tetrahydrofuran
3.1 Reagents: Sodium bisulfite ,  Sodium sulfite Solvents: Water
4.1 Reagents: Phosphorus pentachloride Solvents: Dichloromethane
5.1 Solvents: Tetrahydrofuran
6.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
7.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane
8.1 Reagents: Cesium fluoride Solvents: Dimethylformamide
Reference
A new soluble polymer-supported sulfonyl linker - application to the synthesis of cyclic α-amino acids
Varray, Stephane; et al, European Journal of Organic Chemistry, 2002, (14), 2308-2316

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Dichlorobis(triphenylphosphine)palladium Solvents: Methanol
1.2 -
Reference
Selective palladium-catalyzed carbonylations of dichloroquinoline and simple dichloropyridines
Najiba, Douja; et al, Tetrahedron Letters, 1999, 40(19), 3719-3722

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Tetrabutylammonium iodide ,  Potassium tert-butoxide Solvents: N-Methyl-2-pyrrolidone ;  48 h, 20 - 21 °C
1.2 3 h, 65 °C
Reference
Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations
Sun, Guo-Quan; et al, Nature (London, 2023, 615(7950), 67-72

2,5-dimethyl pyridine-2,5-dicarboxylate Raw materials

2,5-dimethyl pyridine-2,5-dicarboxylate Preparation Products

2,5-dimethyl pyridine-2,5-dicarboxylate Suppliers

HU BEI QI FEI YI YAO HUA GONG Co., Ltd.
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:881-86-7)2,5-dimethyl pyridine-2,5-dicarboxylate
A842491
99%
500g
647.0